(S)-Enantiomer Confirmation for Natural Product Congruence
The (S)-enantiomer of 2-(1-aminoethyl)thiazole-4-carboxylic acid is the biosynthetically correct form that matches the absolute configuration of bacillamide C and neobacillamide A. Stereospecific synthesis from L-(+)-alanine via this intermediate confirmed that the natural products possess the (S)-configuration, revising the previously misassigned (R)-configuration [1]. The (R)-enantiomer, synthesized from D-(−)-alanine, yielded products with optical rotation signs opposite to those reported for the natural isolates [1].
| Evidence Dimension | Absolute configuration and optical rotation agreement with natural products |
|---|---|
| Target Compound Data | (S)-enantiomer: synthetic bacillamide C matched reported [α]D24 = −15.2 (c 0.082, MeOH); neobacillamide A matched [α]D24 = −16.0 [1] |
| Comparator Or Baseline | (R)-enantiomer: synthetic products showed opposite sign of optical rotation, inconsistent with natural product data [1] |
| Quantified Difference | The (S)-enantiomer produces synthetic natural products with optical rotations matching literature values; the (R)-enantiomer gives opposite signs, confirming (S) as the correct absolute configuration [1] |
| Conditions | Stereospecific synthesis from L-(+)-alanine vs. D-(−)-alanine; optical rotation measured in methanol at 24 °C [1] |
Why This Matters
Procurement of the (S)-enantiomer is mandatory for synthesizing the naturally configured, bioactive forms of bacillamide alkaloids; the (R)-enantiomer or racemate yields stereochemically incorrect products.
- [1] Serra, G.; et al. Total syntheses of bacillamide C and neobacillamide A; revision of their absolute configurations. Tetrahedron: Asymmetry 2013, 24 (24), 1572-1575. View Source
